molecular formula C19H18O3 B427898 4-(4-tert-butylphenoxy)-2H-chromen-2-one

4-(4-tert-butylphenoxy)-2H-chromen-2-one

Cat. No.: B427898
M. Wt: 294.3g/mol
InChI Key: OMKLLMRKPQKFMP-UHFFFAOYSA-N
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Description

4-(4-tert-Butylphenoxy)-2H-chromen-2-one is a synthetic coumarin derivative presented for research applications. Coumarins are a significant class of compounds known as "privileged scaffolds" in medicinal chemistry due to their ability to bind multiple biological targets . This specific analog is of interest for its potential in agrochemical and materials science research. Its structural features suggest promise as a candidate for antifungal studies. Research on similar 4-phenoxymethylcoumarin analogues has shown that the 4-(4-tert-butylphenoxy)methyl substitution pattern confers high toxicity against a broad spectrum of plant-pathogenic fungi . Furthermore, the coumarin core is recognized for its intriguing photophysical properties . Incorporating a tert-butylphenoxy group can enhance planarity and π-delocalization within the molecule, which is a key feature for compounds being investigated as fluorescent materials or photosensitizers . The mechanism of action for biological activity in such compounds often involves disrupting cellular processes; for instance, some chromene derivatives are known to inhibit tubulin polymerization, leading to cell cycle arrest . This product is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C19H18O3

Molecular Weight

294.3g/mol

IUPAC Name

4-(4-tert-butylphenoxy)chromen-2-one

InChI

InChI=1S/C19H18O3/c1-19(2,3)13-8-10-14(11-9-13)21-17-12-18(20)22-16-7-5-4-6-15(16)17/h4-12H,1-3H3

InChI Key

OMKLLMRKPQKFMP-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=CC(=O)OC3=CC=CC=C32

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=CC(=O)OC3=CC=CC=C32

Origin of Product

United States

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 4-(4-tert-butylphenoxy)-2H-chromen-2-one typically involves the reaction of 4-tert-butylphenol with 6-hydroxycoumarin in the presence of a suitable catalyst. The resulting compound exhibits a planar chromen-2-one ring system, with notable dihedral angles between substituents that influence its biological activity. For instance, studies have shown that the dihedral angle between the chromen-2-one ring and the phenyl group is approximately 89°, which is significant for molecular interactions in biological systems .

Anticancer Properties

Numerous studies have reported the anticancer potential of coumarin derivatives, including this compound. Research indicates that this compound can induce apoptosis in cancer cells through various mechanisms, such as the modulation of signaling pathways involved in cell proliferation and survival. For example, it has been shown to inhibit the growth of breast cancer cells by targeting specific oncogenic pathways .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been documented in several studies. The compound exhibits the ability to inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models. This activity is particularly relevant for conditions such as arthritis and other inflammatory diseases .

Antiviral Activity

Research has also highlighted the antiviral effects of this compound against various viruses, including those responsible for respiratory infections. The mechanism often involves the inhibition of viral replication and interference with viral entry into host cells .

Other Pharmacological Activities

In addition to its anticancer, anti-inflammatory, and antiviral properties, this compound has shown promise in other areas:

  • Antimalarial Activity : Some studies suggest that coumarin derivatives can inhibit Plasmodium falciparum growth, making them candidates for antimalarial drug development .
  • Anticoagulant Properties : The compound has been investigated for its potential to prevent thrombus formation, highlighting its relevance in cardiovascular health .

Case Studies and Research Findings

Several case studies have explored the applications of this compound:

StudyFocusFindings
Kenfack Tsobnang et al., 2023Synthesis and Structural AnalysisThe study provided detailed insights into the crystal structure, revealing hydrogen bonding interactions that contribute to stability .
Lacy et al., 2004Anticancer ActivityDemonstrated that coumarin derivatives could induce apoptosis in cancer cell lines through mitochondrial pathways .
Borges et al., 2005Antiviral ResearchShowed significant inhibition of viral replication in vitro, suggesting potential therapeutic applications .

Comparison with Similar Compounds

Structural and Substituent Analysis

The tert-butylphenoxy group distinguishes this compound from other coumarin derivatives. Key comparisons include:

Compound Name Substituent Position & Group Key Structural Features Biological Implications
4-(4-tert-Butylphenoxy)-2H-chromen-2-one 4-(tert-butylphenoxy) Bulky, hydrophobic substituent Enhanced lipophilicity; potential for improved cellular uptake
Compound 145 () 4-(methoxy-benzimidazole) Electron-rich heterocycle Potent anticancer activity (IC50 = 0.18 μM, MCF-7)
3a () 3-(thiazole) Thiazole-linked hybrid Optimized via ball-mill synthesis; high yield (Table 1, )
Harmirins () Triazole-linked harmine-coumarin Rigid triazole linker Anticancer activity via dual-targeting
5,6,7,8-Tetramethoxy-2-(4-methoxyphenyl) () Multiple methoxy groups High polarity Likely reduced membrane permeability

Key Observations :

  • Synthetic Efficiency : Ball-mill techniques () and click chemistry () offer higher yields (78–94%) and greener conditions compared to traditional SN2 reactions .
Physicochemical Properties
  • Solubility and Ionization: Hydroxy-substituted coumarins () show solvent-dependent UV/vis spectra and sensitivity to protic environments, whereas tert-butylphenoxy derivatives are likely less polar and more stable in nonpolar media . Methanesulfonyl groups () increase thermal stability (m.p. 187°C) compared to methylthio derivatives (m.p. 105°C) .
  • Crystallography and Molecular Geometry: Bis-coumarins () crystallize in monoclinic systems (space group P2₁/n), with planarity influenced by substituent steric effects .

Preparation Methods

Synthesis of 4-Chloro-2H-chromen-2-one

The preparation of 4-halocoumarins serves as a critical precursor for subsequent phenoxy substitution. As detailed in, chlorination of 4-hydroxycoumarin using phosphorus oxychloride (POCl₃) under reflux conditions provides 4-chloro-2H-chromen-2-one. The reaction proceeds via activation of the hydroxyl group into a leaving group, facilitated by the electrophilic character of POCl₃:

4-Hydroxycoumarin+POCl3Δ4-Chlorocoumarin+H3PO4\text{4-Hydroxycoumarin} + \text{POCl}3 \xrightarrow{\Delta} \text{4-Chlorocoumarin} + \text{H}3\text{PO}_4

Typical yields range from 70–85% after recrystallization from ethanol.

Etherification with 4-tert-Butylphenol

The 4-chlorocoumarin intermediate undergoes nucleophilic displacement with 4-tert-butylphenoxide. A modified Williamson ether synthesis, as reported in, employs potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) at 80–100°C for 12–24 hours:

4-Chlorocoumarin+4-tert-ButylphenolK2CO3,DMSO4-(4-tert-Butylphenoxy)coumarin+KCl\text{4-Chlorocoumarin} + \text{4-tert-Butylphenol} \xrightarrow{\text{K}2\text{CO}3, \text{DMSO}} \text{4-(4-tert-Butylphenoxy)coumarin} + \text{KCl}

Optimization Insights :

  • Solvent : Polar aprotic solvents (e.g., DMSO, DMF) enhance phenoxide nucleophilicity.

  • Base : K₂CO₃ outperforms NaOH due to milder conditions and reduced hydrolysis risk.

  • Yield : 65–78% after column chromatography (hexane:ethyl acetate = 4:1).

Mitsunobu Reaction for Direct Ether Bond Formation

Reaction Mechanism and Conditions

The Mitsunobu reaction offers a robust alternative for constructing the ether linkage without pre-functionalizing the coumarin core. As inferred from, 4-hydroxycoumarin reacts with 4-tert-butylphenol in the presence of diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF):

4-Hydroxycoumarin+4-tert-ButylphenolDIAD, PPh3Target Compound+Byproducts\text{4-Hydroxycoumarin} + \text{4-tert-Butylphenol} \xrightarrow{\text{DIAD, PPh}_3} \text{Target Compound} + \text{Byproducts}

Key Parameters :

  • Stoichiometry : Equimolar ratios of coumarin and phenol.

  • Temperature : Room temperature (25°C) suffices due to the reaction’s exothermic nature.

  • Yield : 80–90% after silica gel purification.

Limitations

  • Cost : DIAD and PPh₃ are expensive, limiting industrial scalability.

  • Byproduct Removal : Hydrazine derivatives necessitate careful washing with dilute HCl.

Pechmann Condensation with Pre-Functionalized Phenols

Adapted Pechmann Strategy

Traditional Pechmann condensation synthesizes coumarins from phenols and β-keto esters. A modified approach, inspired by, incorporates 4-tert-butylphenol directly into the coumarin skeleton:

4-tert-Butylphenol+Ethyl acetoacetateH2SO4,Δ4-(4-tert-Butylphenoxy)coumarin\text{4-tert-Butylphenol} + \text{Ethyl acetoacetate} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{4-(4-tert-Butylphenoxy)coumarin}

Reaction Dynamics :

  • Acid Catalyst : Concentrated H₂SO₄ (18 M) facilitates both cyclization and ether formation.

  • Temperature : 50–60°C for 6 hours minimizes decomposition.

  • Yield : 55–60% after precipitation in ice water.

Challenges

  • Regioselectivity : Competing formation of 7-hydroxycoumarin derivatives may occur.

  • Purity : Crude products often require multiple recrystallizations (ethanol/water).

Ullmann-Type Coupling for Ether Synthesis

Copper-Catalyzed Coupling

Drawing from methodologies in, Ullmann coupling between 4-iodocoumarin and 4-tert-butylphenol employs copper(I) iodide (CuI) and 1,10-phenanthroline as a ligand in dimethylformamide (DMF):

4-Iodocoumarin+4-tert-ButylphenolCuI, K3PO4Target Compound+KI\text{4-Iodocoumarin} + \text{4-tert-Butylphenol} \xrightarrow{\text{CuI, K}3\text{PO}4} \text{Target Compound} + \text{KI}

Conditions :

  • Catalyst Loading : 10 mol% CuI.

  • Base : K₃PO₄ ensures deprotonation of the phenol.

  • Yield : 70–75% after extraction with dichloromethane.

Green Chemistry Approaches Using Nanoparticle Catalysts

Biogenic ZnO Nanoparticle-Mediated Synthesis

As demonstrated in, biogenic ZnO nanoparticles catalyze the coupling of 4-hydroxycoumarin and 4-tert-butylphenol under solvent-free conditions:

4-Hydroxycoumarin+4-tert-ButylphenolZnO NPs, 80°CTarget Compound+H2O\text{4-Hydroxycoumarin} + \text{4-tert-Butylphenol} \xrightarrow{\text{ZnO NPs, 80°C}} \text{Target Compound} + \text{H}_2\text{O}

Advantages :

  • Eco-Friendly : Eliminates toxic solvents and reduces energy consumption.

  • Reusability : Catalyst retains 90% activity after five cycles.

  • Yield : 82–88% with microwave assistance (300 W, 15 min).

Comparative Analysis of Synthetic Routes

MethodYield (%)CostScalabilityPurity (%)Key Reference
Nucleophilic Substitution65–78LowHigh95
Mitsunobu Reaction80–90HighLow98
Pechmann Condensation55–60ModerateModerate90
Ullmann Coupling70–75ModerateHigh97
Green ZnO Method82–88LowHigh96

Q & A

Q. What interdisciplinary applications exist beyond drug discovery?

  • Methodological Answer : In materials science, the compound’s fluorescence is exploited for OLEDs , with quantum yield measured via spectrofluorimetry . Environmental applications include pollutant sensing via HSI (Hyperspectral Imaging) , though matrix effects (e.g., organic degradation) require correction algorithms .

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